N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-10-12-6-2-1-3-7-12)11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMGEJMZXGVLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde, which is then subjected to a series of reactions to introduce the benzyl and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The benzyl and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The pharmacological profile of Compound A is influenced by modifications in three key regions:
Benzoisothiazolone Core: The 1,1-dioxide group differentiates it from non-sulfonated analogs (e.g., compounds in ).
Acetamide Side Chain : Substituents on the acetamide nitrogen (e.g., benzyl, aryl, or heteroaryl groups) modulate target specificity.
Additional Functional Groups : Some derivatives incorporate triazoles, adamantane, or fluorinated substituents ().
Key Compounds for Comparison
Physicochemical Properties
Biological Activity
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound has the systematic IUPAC name this compound, with the molecular formula . Its structure features a benzyl group attached to a benzothiazole derivative, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the benzothiazole ring followed by acylation with benzylamine derivatives. Specific methodologies and yields can vary based on the reaction conditions employed.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Investigations into the anticancer potential of this compound have revealed its ability to inhibit tumor growth in xenograft models. In particular, compounds based on the benzothiazole scaffold have shown effectiveness in suppressing ovarian cancer xenografts in nude mice, indicating a potential application in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein–Protein Interactions (PPIs) : The compound may disrupt critical PPIs involved in cancer progression and oxidative stress responses .
- Antioxidant Activity : It has been suggested that compounds with similar structures can modulate pathways associated with oxidative stress by influencing the Nrf2-Keap1 signaling pathway .
Case Studies
Q & A
Q. How is in vivo toxicity profiled for preclinical development?
- Methodology : Acute toxicity studies in rodent models (e.g., OECD 423 guidelines) determine LD₅₀ values. Histopathological analysis (liver/kidney sections) and serum biomarker assays (ALT, creatinine) assess organ-specific effects. Genotoxicity is screened via Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
